molecular formula C5H3F2NO2 B2393903 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde CAS No. 1782805-29-1

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B2393903
CAS No.: 1782805-29-1
M. Wt: 147.081
InChI Key: RYNLNHNNTSWGTC-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research, including the development of pharmaceuticals . The difluoromethyl group can be added to a molecule through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .


Synthesis Analysis

The synthesis of compounds containing the difluoromethyl moiety has been reported using various methods, including deoxofluorination of aldehydes with SF4, DAST (N,N-diethylaminosulfur trifluoride) and its derivatives, as well as nucleophilic, electrophilic, and radical difluoromethylations .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .


Physical and Chemical Properties Analysis

The physical and chemical properties of a difluoromethylated compound can be influenced by the presence of the difluoromethyl group. This group can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary depending on the specific compound. For example, Eflornithine, a difluoromethylated compound, is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .

Safety and Hazards

The safety and hazards associated with a specific difluoromethylated compound can vary. It’s important to refer to the safety data sheet (SDS) for specific information .

Future Directions

Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The selective introduction of fluorine atoms into organic compounds has become an important strategy in medicinal chemistry .

Properties

IUPAC Name

5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNLNHNNTSWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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